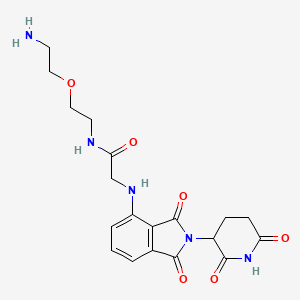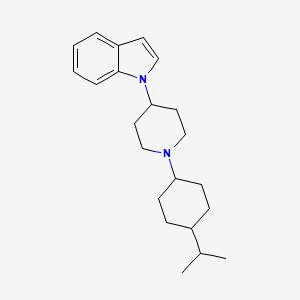
NOP agonist-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NOP agonist-2: is a selective agonist for the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is part of the opioid receptor family, which also includes mu, delta, and kappa opioid receptors. This compound has been studied for its potential therapeutic applications, particularly in pain management, due to its ability to modulate nociceptive and analgesic pathways without the addictive properties associated with traditional opioids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NOP agonist-2 typically involves the construction of a piperidine scaffold, which is a common structural motif in many NOP receptor ligands. The synthetic route may include steps such as:
- Formation of the piperidine ring through cyclization reactions.
- Functionalization of the piperidine ring with various substituents to enhance receptor binding affinity and selectivity.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to ensure consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: NOP agonist-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s activity.
Substitution: Replacement of functional groups with other groups to enhance receptor binding or metabolic stability
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents, nucleophiles, and electrophiles depending on the desired modification
Major Products: The major products formed from these reactions would depend on the specific modifications made to the this compound molecule. These products could include derivatives with enhanced receptor affinity, improved metabolic stability, or altered pharmacokinetic properties .
Applications De Recherche Scientifique
Chemistry: NOP agonist-2 is used as a tool compound in structure-activity relationship (SAR) studies to understand the binding interactions between NOP receptor ligands and their target receptor. This information is valuable for the design of new NOP receptor agonists with improved therapeutic profiles .
Biology: In biological research, this compound is employed to study the physiological and pathological roles of the NOP receptor. This includes investigations into pain modulation, stress response, and addiction mechanisms .
Medicine: this compound has potential therapeutic applications in pain management, particularly for chronic pain conditions. It is being explored as a safer alternative to traditional opioids, with a lower risk of addiction and fewer side effects .
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new analgesic drugs. Its unique pharmacological profile makes it an attractive candidate for further drug development .
Mécanisme D'action
NOP agonist-2 exerts its effects by binding to the NOP receptor, which is coupled to pertussis toxin-sensitive G proteins (G_i/o). Upon activation, the NOP receptor inhibits adenylate cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. This leads to the opening of inwardly rectifying potassium channels and the closing of N-type calcium channels, resulting in decreased neuronal excitability and neurotransmitter release .
Comparaison Avec Des Composés Similaires
- Ro 64-6198
- Ro 65-6570
- SCH221510
- AT-403
- BU08028
- BU10038
- AT-121
Uniqueness: NOP agonist-2 is unique in its high selectivity for the NOP receptor and its ability to modulate pain pathways without the addictive properties of traditional opioids. This makes it a promising candidate for the development of new analgesics with a safer profile .
Propriétés
Formule moléculaire |
C22H32N2 |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indole |
InChI |
InChI=1S/C22H32N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,11,16-18,20-21H,7-10,12-15H2,1-2H3 |
Clé InChI |
RUVSOGDMGUPNJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)N2CCC(CC2)N3C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


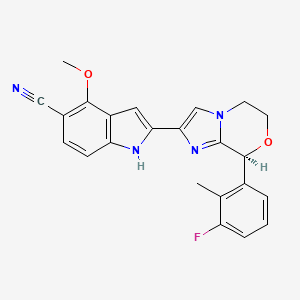

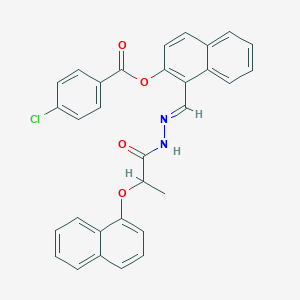
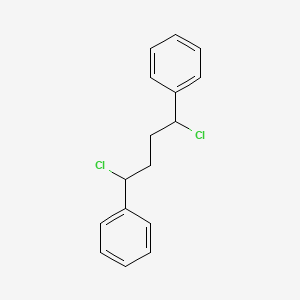
![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
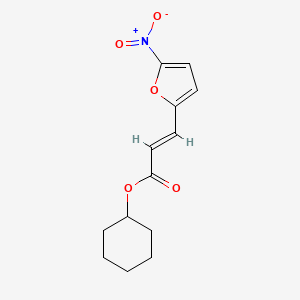
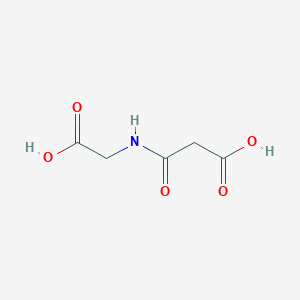
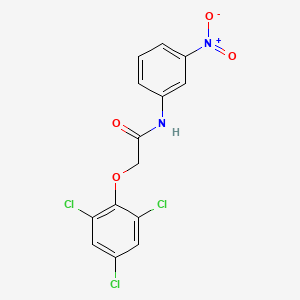
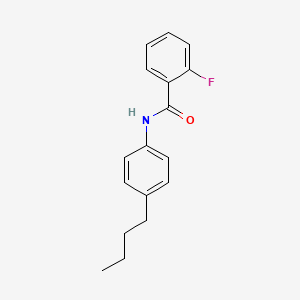
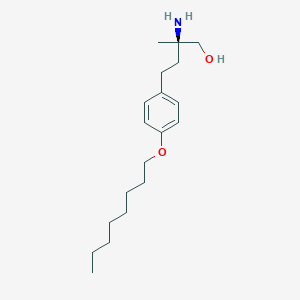
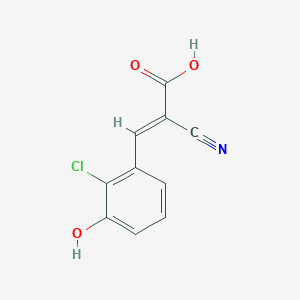
![[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11937564.png)

